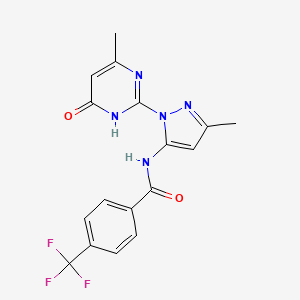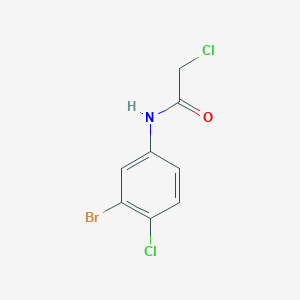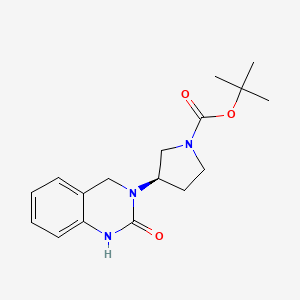
4-(2-Bromo-3-chlorophenyl)-1,2-dimethylpyrrole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrole ring, the 2-Bromo-3-chlorophenyl group, and the carboxylic acid group. The presence of these groups would likely confer distinct chemical properties to the compound .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The pyrrole ring, for example, is aromatic and would therefore be expected to undergo reactions typical of aromatic compounds. The carboxylic acid group is acidic and could therefore participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could enhance its solubility in water. The bromine and chlorine atoms could also influence its density and boiling point .Wissenschaftliche Forschungsanwendungen
Photoreleasable Protecting Groups for Carboxylic Acids
Photoreleasable protecting groups are a vital tool in synthetic chemistry, allowing for the temporal control over the release of carboxylic acids. The study on 2,5-dimethylphenacyl chromophore as a new photoremovable protecting group for carboxylic acids highlights its efficiency in releasing carboxylic acids upon photolysis without the need for a photosensitizer, offering a pathway for controlled release applications in drug delivery systems and chemical synthesis (Klan, Zabadal, & Heger, 2000).
Halogen Bonds in Crystal Engineering
The role of halogen bonds in dictating the packing preferences in solid solutions is crucial for understanding the crystalline behavior of halogenated compounds. The isomeric compounds study, including 4-bromo-2-chloro benzoic acid, reveals how halogen bonds can influence the crystal packing and stability, which is essential for designing materials with desired physical properties (Pramanik, Pavan, & Guru Row, 2017).
Synthesis and Bioactivity of Related Compounds
The synthesis and study of bioactivity in compounds derived from cyclopropanecarboxylic acid and related structures showcase the potential for discovering new bioactive molecules. These findings could inform the synthesis and application of "4-(2-Bromo-3-chlorophenyl)-1,2-dimethylpyrrole-3-carboxylic acid" in various fields, including medicinal chemistry and agriculture (Tian, Song, Wang, & Liu, 2009).
Microwave-assisted Synthesis
Microwave-assisted synthesis represents a modern approach to chemical synthesis, offering rapid and efficient pathways to various compounds. The study on the microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives underlines the potential for utilizing similar methodologies for synthesizing "4-(2-Bromo-3-chlorophenyl)-1,2-dimethylpyrrole-3-carboxylic acid" and its derivatives, which could have applications in material science and pharmaceuticals (Hesse, Perspicace, & Kirsch, 2007).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(2-bromo-3-chlorophenyl)-1,2-dimethylpyrrole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClNO2/c1-7-11(13(17)18)9(6-16(7)2)8-4-3-5-10(15)12(8)14/h3-6H,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFCYLIXUSVZLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CN1C)C2=C(C(=CC=C2)Cl)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

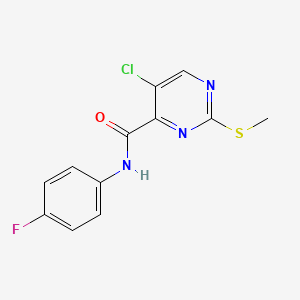
![N-(3,4-dimethoxyphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2383398.png)
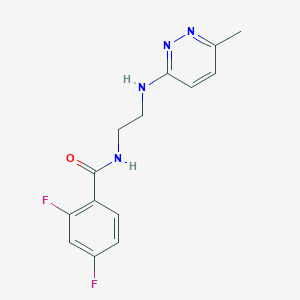
![2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2383400.png)
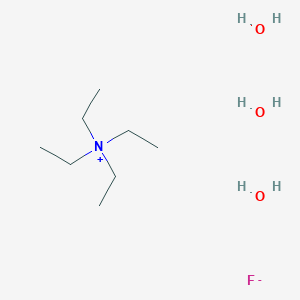
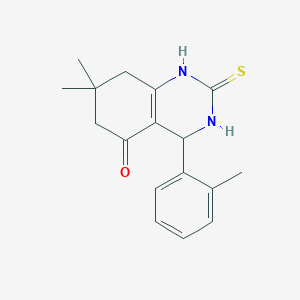

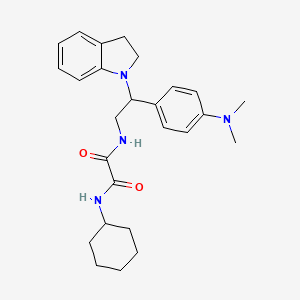
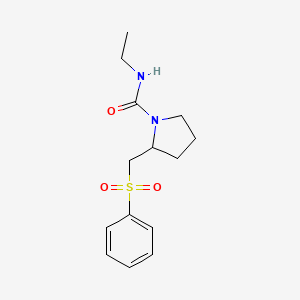
![N-(4-methoxybenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2383413.png)
![N-(3-cyano(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl))[4-(piperidylsulfonyl)phen yl]carboxamide](/img/structure/B2383415.png)
